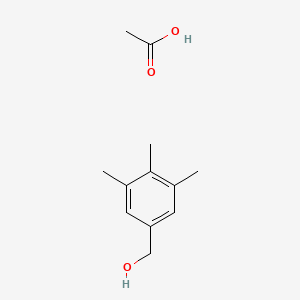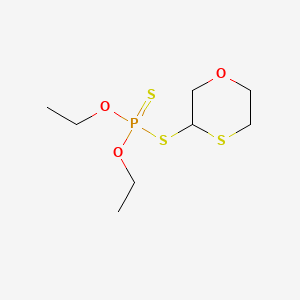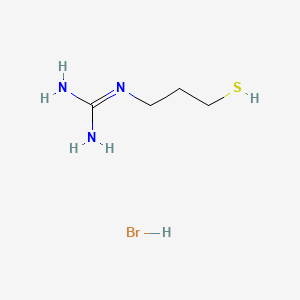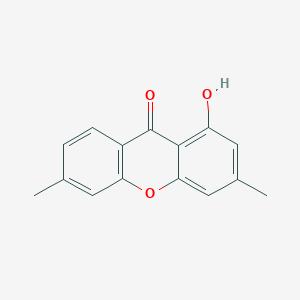![molecular formula C30H39N3O2 B14666524 2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid CAS No. 51062-44-3](/img/structure/B14666524.png)
2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid is an organic compound known for its complex structure and significant applications in various fields. This compound is characterized by the presence of multiple amino groups attached to aromatic rings, making it a versatile molecule in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid typically involves the Friedel-Crafts acylation reaction. This process uses dimethylaniline and phosgene or equivalent reagents such as triphosgene . The reaction proceeds as follows:
COCl2+2C6H5NMe2→(Me2NC6H4)2CO+2HCl
The related tetraethyl compound is prepared similarly .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalysts and controlled environments to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, quinones, and amine derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments, such as methyl violet and Victoria Blue B.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of inks, coatings, and as a sensitizer in photochemical reactions.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Photosensitization: Absorbs light and transfers energy to other molecules, facilitating photochemical reactions.
Enzyme Interaction: Binds to specific enzymes, altering their activity and function.
Fluorescence: Exhibits fluorescence properties, making it useful as a probe in biological studies.
Comparison with Similar Compounds
Similar Compounds
Michler’s Ketone: Similar in structure but with dimethylamino groups instead of diethylamino groups.
4-{Bis[4-(dimethylamino)phenyl]methyl}phenol: Contains a hydroxy group instead of a carboxylic acid group.
Uniqueness
2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid is unique due to its combination of diethylamino and dimethylamino groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
CAS No. |
51062-44-3 |
|---|---|
Molecular Formula |
C30H39N3O2 |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
2-[bis[4-(diethylamino)phenyl]methyl]-5-(dimethylamino)benzoic acid |
InChI |
InChI=1S/C30H39N3O2/c1-7-32(8-2)24-15-11-22(12-16-24)29(23-13-17-25(18-14-23)33(9-3)10-4)27-20-19-26(31(5)6)21-28(27)30(34)35/h11-21,29H,7-10H2,1-6H3,(H,34,35) |
InChI Key |
NRHJKLVXJCVTEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)C3=C(C=C(C=C3)N(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol](/img/structure/B14666448.png)






![s-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate](/img/structure/B14666486.png)





